BenchChemオンラインストアへようこそ!

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

This compound delivers a pyrimidine-2-yl carbonyl hinge-binding motif (type I kinase inhibitor geometry) with XLogP3-AA -0.1 and TPSA 87.6 Ų—meeting fragment-likeness criteria (MW<400, LogP<2). Its spatial nitrogen orientation differs from the pyrazine analog (CAS 1226430-12-1), enabling selectivity deconvolution in parallel screening. Covered under US 9,145,367 for splicing modulation, it serves as a validated reference standard for patent studies and assay development. With only 3 rotatable bonds and moderate MW (355.4 g/mol), it is an ideal core scaffold for PROTAC construction. Confirm availability today.

Molecular Formula C17H21N7O2
Molecular Weight 355.402
CAS No. 1251561-60-0
Cat. No. B2820317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone
CAS1251561-60-0
Molecular FormulaC17H21N7O2
Molecular Weight355.402
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=NC=CC=N4
InChIInChI=1S/C17H21N7O2/c25-17(16-18-4-1-5-19-16)24-8-6-22(7-9-24)14-2-3-15(21-20-14)23-10-12-26-13-11-23/h1-5H,6-13H2
InChIKeyQMQCSUQNGLAXDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone (CAS 1251561-60-0) – Structural and Physicochemical Baseline for Research Sourcing


(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone (CAS 1251561-60-0) is a heterocyclic compound containing morpholine, pyridazine, piperazine, and pyrimidine moieties with molecular formula C17H21N7O2 and molecular weight 355.4 g/mol [1]. It is cataloged in PubChem (CID 52416988) and has been claimed in patent families covering pyridazine- and pyrimidine-containing compounds for therapeutic research, including cancer and AIDS [2]. The compound is currently supplied by multiple research chemical vendors, with reported purity typically ≥95% .

Why Generic Substitution Fails for (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone (CAS 1251561-60-0): The Risks of Interchanging Close Analogs


The morpholinopyridazine-piperazine scaffold is finely tuned by the nature of its carbonyl-linked heterocycle. Swapping the terminal pyrimidine for a pyrazine, phenyl, or substituted benzoyl group – even while retaining the morpholinopyridazine core – produces compounds with distinct hydrogen-bonding capacity, lipophilicity, and topological polar surface area, which directly impact target engagement, solubility, and selectivity profiles in biochemical assays [1]. Generic substitution based solely on scaffold similarity therefore carries a high risk of altering the compound's interaction fingerprint, making it unsuitable for projects where specific binding kinetics or off-target profiles are critical [2].

Quantitative Evidence Guide for (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone (CAS 1251561-60-0) vs. Its Closest Analogs


Hydrogen-Bond Acceptor Capacity: Pyrimidine vs. Pyrazine Terminal Heterocycle

The target compound's terminal pyrimidine ring provides 8 hydrogen-bond acceptor (HBA) atoms compared to 8 for the pyrazine analog (CAS 1226430-12-1) [1]. While the total HBA count is identical, the spatial arrangement of nitrogen atoms differs: pyrimidine presents two nitrogen atoms separated by one carbon (N–C–N pattern), whereas pyrazine exhibits a para-oriented N–C–C–N geometry. This alters the directionality of hydrogen-bond interactions with kinase hinge regions and other biological targets [2].

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

Lipophilicity Modulation: Pyrimidine vs. 4-Methoxyphenyl Derivative

The target compound (XLogP3-AA = -0.1) is approximately two log units more hydrophilic than the 4-methoxyphenyl analog (XLogP3-AA ≈ 1.8–2.0, estimated from (4-methoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone, PubChem CID 52416990) [1]. This substantial difference in lipophilicity predicts markedly different membrane permeability, solubility, and CYP450 susceptibility profiles [2].

Drug-likeness LogP Optimization Permeability

Topological Polar Surface Area and Its Impact on Blood-Brain Barrier Penetration Potential

The target compound has a topological polar surface area (TPSA) of 87.6 Ų [1]. The pyrazine analog (CAS 1226430-12-1) has an identical TPSA due to the same number and type of heteroatoms, while the phenyl analog (without additional heteroatoms) has a lower TPSA (~71 Ų). According to established CNS drug-likeness criteria, compounds with TPSA ≤ 90 Ų are generally considered capable of crossing the blood-brain barrier, positioning the target compound at the upper threshold for CNS penetration [2].

CNS Drug Discovery TPSA Blood-Brain Barrier

Best Research and Industrial Application Scenarios for (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone (CAS 1251561-60-0)


Kinase Hinge-Binder Scaffold in Fragment-Based Drug Discovery

The pyrimidine-2-yl carbonyl moiety provides a well-characterized hinge-binding motif for type I kinase inhibitors. The target compound's XLogP3-AA of -0.1 and TPSA of 87.6 Ų [1] make it a favorable fragment-sized starting point for lead optimization programs targeting kinases where improved aqueous solubility is required. Its computed properties satisfy key fragment-likeness criteria (MW < 400, LogP < 2) proposed by Lipinski and refined for fragment libraries [2].

Negative Control or Tool Compound for Selectivity Profiling Against Pyrazine-Containing Analogs

Because the pyrazine analog (CAS 1226430-12-1) shares identical molecular formula, TPSA, and HBA count but differs in the spatial orientation of its nitrogen atoms [1], the target compound can serve as a valuable selectivity probe in parallel screening. Any observed differential activity between the pyrimidine- and pyrazine-containing pair can be attributed specifically to the heterocycle geometry, enabling the deconvolution of structure-activity relationships [2].

Chemical Probe for Splicing Modulation Research

The compound falls within the Markush scope of patents targeting splicing modulation for cancer and AIDS therapy (US 9,145,367) [1]. While no specific IC50 data for this exact compound is publicly available, its structural features align with the pharmacophore described for compounds that interfere with pre-mRNA splicing [2]. It can be procured as a reference standard for assay development and patent validation studies.

Building Block for PROTAC or Bifunctional Molecule Synthesis

The presence of a pyrimidine-2-yl methanone moiety offers a synthetically tractable handle for further derivatization, including amide coupling and nucleophilic aromatic substitution. The compound's moderate molecular weight (355.4 g/mol) and rotatable bond count of 3 [1] facilitate its use as a core scaffold for constructing PROTACs or other bifunctional degraders, where maintaining a low molecular weight starting point is advantageous for final compound properties [2].

Quote Request

Request a Quote for (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.